molecular formula C11H10ClN5O5 B10820264 YM-90K (hydrochloride hydrate)

YM-90K (hydrochloride hydrate)

Cat. No.: B10820264
M. Wt: 327.68 g/mol
InChI Key: NPEZQTYOSAYJTA-UHFFFAOYSA-N
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Description

YM-90K (hydrochloride hydrate) is a chemical compound known for its role as an AMPA receptor antagonist. It has the formal name 1,4-dihydro-6-(1H-imidazol-1-yl)-7-nitro-2,3-quinoxalinedione, monohydrochloride, hydrate. This compound is primarily used in neuroscience research due to its ability to selectively inhibit AMPA receptors, which are involved in fast synaptic transmission in the central nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of YM-90K (hydrochloride hydrate) involves several steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Quinoxaline Core: The synthesis begins with the formation of the quinoxaline core, which is achieved through the condensation of an o-phenylenediamine derivative with a suitable dicarbonyl compound.

    Nitration: The quinoxaline core is then nitrated to introduce the nitro group at the desired position.

    Imidazole Substitution: The nitroquinoxaline intermediate undergoes a substitution reaction with imidazole to form the final product.

The reaction conditions typically involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of YM-90K (hydrochloride hydrate) follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

YM-90K (hydrochloride hydrate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the nitro group, potentially converting it to an amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Various nucleophiles can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline dioxides, while reduction can produce aminoquinoxalines.

Scientific Research Applications

YM-90K (hydrochloride hydrate) has a wide range of applications in scientific research:

Mechanism of Action

YM-90K (hydrochloride hydrate) exerts its effects by selectively binding to and inhibiting AMPA receptors. These receptors are ionotropic glutamate receptors that mediate fast excitatory synaptic transmission in the central nervous system. By blocking these receptors, YM-90K (hydrochloride hydrate) prevents the influx of calcium ions, thereby reducing excitotoxicity and providing neuroprotection .

Comparison with Similar Compounds

Similar Compounds

    NBQX: Another AMPA receptor antagonist with a similar mechanism of action.

    GYKI 52466: A non-competitive AMPA receptor antagonist.

    Perampanel: A clinically used AMPA receptor antagonist for treating epilepsy.

Uniqueness

YM-90K (hydrochloride hydrate) is unique due to its high selectivity for AMPA receptors over other types of glutamate receptors, such as kainate and NMDA receptors . This selectivity makes it a valuable tool in research for isolating the specific effects of AMPA receptor inhibition.

Properties

Molecular Formula

C11H10ClN5O5

Molecular Weight

327.68 g/mol

IUPAC Name

6-imidazol-1-yl-7-nitro-1,4-dihydroquinoxaline-2,3-dione;hydrate;hydrochloride

InChI

InChI=1S/C11H7N5O4.ClH.H2O/c17-10-11(18)14-7-4-9(16(19)20)8(3-6(7)13-10)15-2-1-12-5-15;;/h1-5H,(H,13,17)(H,14,18);1H;1H2

InChI Key

NPEZQTYOSAYJTA-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)C2=C(C=C3C(=C2)NC(=O)C(=O)N3)[N+](=O)[O-].O.Cl

Origin of Product

United States

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